molecular formula C9H11BrN2O B13171041 2-Amino-3-(2-bromophenyl)propanamide

2-Amino-3-(2-bromophenyl)propanamide

Cat. No.: B13171041
M. Wt: 243.10 g/mol
InChI Key: LJKGABAVUJWWGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-(2-bromophenyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a reducing agent . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2-Amino-3-(2-bromophenyl)propanamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(2-bromophenyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-3-(2-bromophenyl)propanamide can be compared with other similar compounds, such as:

    2-Amino-3-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-3-(2-fluorophenyl)propanamide: Contains a fluorine atom instead of bromine.

    2-Amino-3-(2-iodophenyl)propanamide: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs due to the presence of the bromine atom.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-amino-3-(2-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

LJKGABAVUJWWGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)N)N)Br

Origin of Product

United States

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